1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene
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Overview
Description
1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene is an organic compound with the molecular formula C16H17FO3. It is characterized by the presence of an ethoxy group and a fluorophenoxy group attached to a benzene ring.
Preparation Methods
The synthesis of 1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and 1-bromo-4-ethoxybenzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the benzene ring, followed by the attachment of the fluorophenoxy group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Oxidation and Reduction: The ethoxy and fluorophenoxy groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents and conditions used in these reactions include palladium catalysts, boron reagents, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and coatings.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mechanism of Action
The mechanism by which 1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene exerts its effects involves interactions with molecular targets and pathways. The ethoxy and fluorophenoxy groups can influence the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
1-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene can be compared with similar compounds, such as:
1-ethoxy-2-[2-(4-fluorophenoxy)ethoxy]benzene: This compound has a similar structure but with different substitution patterns on the benzene ring.
1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene: Another related compound with a methoxy group instead of an ethoxy group.
Properties
IUPAC Name |
1-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-2-18-14-7-9-16(10-8-14)20-12-11-19-15-5-3-13(17)4-6-15/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUXYRYGSYMQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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